5,6-Dimethoxy-3-methylbenzo[c]isoxazole
CAS No.:
Cat. No.: VC18327921
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
![5,6-Dimethoxy-3-methylbenzo[c]isoxazole -](/images/structure/VC18327921.png)
Specification
Molecular Formula | C10H11NO3 |
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Molecular Weight | 193.20 g/mol |
IUPAC Name | 5,6-dimethoxy-3-methyl-2,1-benzoxazole |
Standard InChI | InChI=1S/C10H11NO3/c1-6-7-4-9(12-2)10(13-3)5-8(7)11-14-6/h4-5H,1-3H3 |
Standard InChI Key | MEMVKRHLVAOIEC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=C(C(=CC2=NO1)OC)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the benzo[c]isoxazole family, featuring a fused bicyclic system with oxygen and nitrogen atoms at adjacent positions. Key structural attributes include:
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Methoxy groups at C5 and C6, enhancing electronic density and influencing reactivity.
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Methyl substituent at C3, contributing to steric and electronic modulation.
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 205.21 g/mol | |
Melting Point | 112–114°C | |
Boiling Point | Not reported | – |
Density | Not reported | – |
Synthetic Methodologies
Electrochemical Synthesis
A scalable and environmentally benign electrochemical approach was developed by Rodrigo et al. . The protocol involves:
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Substrate Preparation: 2-Nitrobenzaldehyde derivatives undergo electrolysis in a divided cell.
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Cyclization: Controlled potential electrolysis facilitates intramolecular O–N bond formation, yielding the benzo[c]isoxazole core.
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Functionalization: Methoxy and methyl groups are introduced via post-cyclization alkylation.
Optimized Conditions:
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Solvent: Dichloromethane (DCM)/acetonitrile (1:1).
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Electrodes: Graphite anode, platinum cathode.
Cycloaddition Routes
Traditional 1,3-dipolar cycloaddition remains viable:
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Nitrile Oxide Generation: From hydroxylamine and α-keto esters .
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Reaction with Alkynes: Regioselective formation of the isoxazole ring .
Example:
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3-Methyl-5,6-dimethoxybenzaldehyde oxime is treated with chloramine-T to generate nitrile oxide, which reacts with methyl acetylene dicarboxylate to yield the target compound .
Spectral Characterization
Table 2: H NMR Data (CDCl, 300 MHz)
Signal (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
3.87 | Singlet | 3H | 5-OCH |
3.89 | Singlet | 3H | 6-OCH |
2.51 | Singlet | 3H | 3-CH |
7.32 | Doublet | 1H | H7 (J = 9.2 Hz) |
7.24 | Doublet | 1H | H4 (J = 9.2 Hz) |
Table 3: C NMR Data (CDCl, 75 MHz)
Signal (δ, ppm) | Assignment |
---|---|
155.23 | C3 (isoxazole ring) |
153.23 | C5 (methoxy-substituted) |
133.74 | C7a (aromatic) |
121.94 | C3a (aromatic) |
Biological Relevance and Applications
Antimycobacterial Activity
While direct data for 5,6-dimethoxy-3-methylbenzo[c]isoxazole is limited, structural analogs exhibit notable bioactivity:
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Ethyl 5-(indolyl)isoxazole-3-carboxylates show MIC values of 0.25–16 µg/mL against Mycobacterium tuberculosis H37Rv .
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Mechanism: Inhibition of mycobacterial membrane proteins or enzymes like enoyl-acyl carrier protein reductase .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase Inhibitors: Modifications at C3 and C5/C6 enhance target selectivity .
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Antimicrobial Agents: Functionalization with fluorinated groups improves potency against resistant strains .
Materials Science
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Luminescent Materials: Benzisoxazole derivatives are explored as OLED emitters due to their electron-transport properties .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity Issues: Competing pathways in cycloaddition require precise control .
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Scalability: Electrochemical methods need optimization for industrial production .
Therapeutic Exploration
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Structure-Activity Relationships (SAR): Systematic studies to elucidate the role of methoxy and methyl groups.
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In Vivo Testing: Efficacy and toxicity profiling in animal models.
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